molecular formula C6H4N2O B12359375 3-Cyano-4-pyridone

3-Cyano-4-pyridone

Cat. No.: B12359375
M. Wt: 120.11 g/mol
InChI Key: ZLZGMHNUHNQCCH-UHFFFAOYSA-N
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Description

3-Cyano-4-pyridone is a heterocyclic compound that belongs to the pyridone family It is characterized by a pyridone ring with a cyano group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Cyano-4-pyridone can be synthesized through several methods. One common approach involves the reaction of malononitrile with acetylacetone in the presence of a base such as sodium hydroxide. This reaction proceeds through a condensation mechanism, forming the pyridone ring with the cyano group at the third position .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted multicomponent reactions has been reported to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 3-Cyano-4-pyridone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism by which 3-Cyano-4-pyridone exerts its effects involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes and pathways involved in cell proliferation and survival. Molecular docking studies have shown that it can bind to the active sites of enzymes, thereby inhibiting their activity .

Comparison with Similar Compounds

Uniqueness: 3-Cyano-4-pyridone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C6H4N2O

Molecular Weight

120.11 g/mol

IUPAC Name

4-oxo-3H-pyridine-3-carbonitrile

InChI

InChI=1S/C6H4N2O/c7-3-5-4-8-2-1-6(5)9/h1-2,4-5H

InChI Key

ZLZGMHNUHNQCCH-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(C1=O)C#N

Origin of Product

United States

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